Strictosidine, 5alpha-carboxy-

Catalog No.
S2810481
CAS No.
34371-11-4
M.F
C28H34N2O11
M. Wt
574.583
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strictosidine, 5alpha-carboxy-

CAS Number

34371-11-4

Product Name

Strictosidine, 5alpha-carboxy-

IUPAC Name

(1S,3R)-1-[[(2S,3R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C28H34N2O11

Molecular Weight

574.583

InChI

InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36)/t12-,14?,18+,19-,20-,22-,23+,24-,27+,28+/m1/s1

InChI Key

LHKZIVMTXZLOTP-RMKGEEGASA-N

SMILES

COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O

Solubility

not available

Strictosidine, 5alpha-carboxy- (also known as 5α-carboxystrictosidine) is a relatively understudied indole alkaloid found in various plant species, particularly those belonging to the Rubiaceae family (). While research into strictosidine is ongoing, there's a growing interest in its potential role as a neuromodulator.

Potential Neuromodulatory Effects:

Studies suggest that 5alpha-carboxystrictosidine might influence neuronal activity. Research has shown that it can interact with specific receptors in the brain, potentially affecting processes like memory, learning, and movement (). However, the exact mechanisms and pathways involved require further investigation.

Distribution in Plants:

5alpha-carboxystrictosidine is present in various plant species, including coffee () and certain psychoactive plants (). It's important to note that the concentration of 5alpha-carboxystrictosidine can vary significantly depending on the plant and its growth conditions.

Strictosidine, specifically 5alpha-carboxy-strictosidine, is a significant natural compound classified as a glucoalkaloid and vinca alkaloid. It is primarily synthesized through the Pictet–Spengler reaction, which involves the condensation of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase. This compound serves as a crucial precursor in the biosynthesis of various monoterpene indole alkaloids, which are known for their pharmaceutical properties. Strictosidine derivatives are found in several plant families, particularly in Rhazya stricta and Catharanthus roseus, and are notable for their role in producing valuable metabolites such as quinine, camptothecin, ajmalicine, and vincristine .

The primary chemical reaction involved in the formation of strictosidine is the Pictet–Spengler condensation. This reaction proceeds as follows:

  • Reactants: Tryptamine (an indole derivative) and secologanin (a monoterpene).
  • Catalyst: Strictosidine synthase.
  • Reaction: The enzyme facilitates the cyclization of tryptamine and secologanin to form strictosidine.

This reaction can also be performed through synthetic methods that mimic this biosynthetic pathway, utilizing various chemical techniques to achieve similar products under controlled conditions .

Strictosidine exhibits a range of biological activities that contribute to its significance in pharmacology:

  • Antimicrobial Properties: Research indicates that strictosidine and its derivatives possess antimicrobial activity against various microorganisms, making them potential candidates for developing new antibiotics .
  • Antifeedant Activity: It has been observed that strictosidine plays a role in the antifeedant activity of plant leaves, deterring herbivores from feeding on plants that contain this compound .
  • Pharmacological Potential: As a precursor to several important alkaloids, strictosidine is integral to the synthesis of compounds used in treating diseases such as cancer and malaria .

The synthesis of 5alpha-carboxy-strictosidine can be achieved through several methods:

  • Biosynthetic Pathway: Utilizing genetically engineered yeast (Saccharomyces cerevisiae) to produce strictosidine by incorporating specific genes related to its biosynthesis.
  • Synthetic Chemistry: A notable method includes a bioinspired Pictet–Spengler reaction that allows for the assembly of strictosidine from secologanin under mild conditions, yielding good purity .
  • Total Synthesis: Recent advancements have led to total synthesis approaches involving multiple steps that include selective reactions such as Diels-Alder reactions and other cyclization techniques .

Strictosidine's applications primarily revolve around its role as an intermediate in synthesizing various pharmaceutical compounds:

  • Drug Development: Its derivatives are explored for their potential in creating new therapeutic agents against diseases like cancer and infectious diseases.
  • Natural Product Research: It serves as a model compound for studying biosynthetic pathways in plants and understanding the chemistry behind alkaloid production .

Interaction studies involving strictosidine focus on its biochemical interactions within biological systems:

  • Enzyme Interactions: Research has highlighted how strictosidine interacts with enzymes such as strictosidine synthase, affecting its catalytic efficiency and stereoselectivity during biosynthesis .
  • Biological Pathways: Understanding how strictosidine fits into broader metabolic pathways can reveal insights into its role in plant defense mechanisms and its potential therapeutic effects .

Several compounds share structural or functional similarities with strictosidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
AjmalicineIndole AlkaloidUsed for treating arrhythmias; derived from strictosidine.
VincristineVinca AlkaloidAnticancer agent; derived from Catharanthus roseus.
QuinineAlkaloidAntimalarial agent; derived from cinchona bark.
CamptothecinIndole AlkaloidAnticancer properties; inhibits DNA topoisomerase I.
SerpentineIndole AlkaloidUsed in traditional medicine; exhibits sedative effects.

Uniqueness of Strictosidine

Strictosidine's uniqueness lies in its central role as a precursor for numerous bioactive compounds while also exhibiting its own distinct biological activities. Its synthesis via both natural and synthetic pathways further emphasizes its importance in pharmacological research and drug development .

XLogP3

-2.1

Dates

Modify: 2024-04-14

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